Methyl hexahydropyridazine-3-carboxylate hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

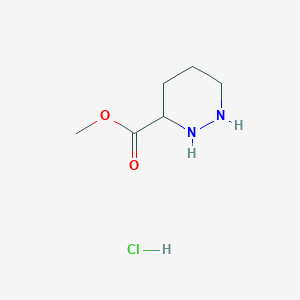

(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of hexahydropyridazine, a six-membered ring containing two nitrogen atoms. The compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with hexahydropyridazine-3-carboxylic acid.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form methyl hexahydropyridazine-3-carboxylate.

Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt of (S)-Methyl hexahydropyridazine-3-carboxylate.

Industrial Production Methods

Industrial production methods for (S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride may involve biotransformation techniques to enhance stereoselectivity and yield. These methods often use mild and easily controllable reaction conditions to ensure high purity and specific stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the functional groups involved but may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of (S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Hexahydropyridazine-3-carboxylic acid: A precursor in the synthesis of (S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride.

Ethyl hexahydropyridazine-3-carboxylate: Another ester derivative with similar chemical properties.

Hexahydropyridazine derivatives: Various derivatives with different substituents on the hexahydropyridazine ring.

Uniqueness

(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the methyl ester group. This configuration can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

Methyl hexahydropyridazine-3-carboxylate hydrochloride (MHPH) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

MHPH possesses a unique hexahydropyridazine ring structure, which is significant for its biological activity. The presence of the carboxylate group enhances its reactivity and interaction with biological targets. Its molecular formula is C6H12ClN2O2, with a molecular weight of approximately 144.17 g/mol. The compound's lipophilicity is increased by trifluoroacetate groups, facilitating its bioavailability across biological membranes.

The mechanism of action of MHPH involves its binding to specific enzymes and receptors, modulating their activity. This interaction is crucial for various biological pathways, including antimicrobial and anticancer activities. The compound's ability to inhibit certain enzymes suggests a potential role in drug development targeting bacterial infections and cancer .

Antimicrobial Properties

Research indicates that MHPH exhibits significant antimicrobial activity against various bacterial strains and fungi. In vitro studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

MHPH has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in certain cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of MHPH against multiple strains, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL for E. coli and 16 µg/mL for S. aureus. These findings highlight the compound's potential as a lead candidate for developing new antibiotics.

- Cancer Cell Line Studies : In a controlled laboratory setting, MHPH was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates, confirming its potential as an anticancer agent .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that MHPH activates caspase-3 pathways in cancer cells, leading to programmed cell death. This finding underscores its dual role in both antimicrobial and anticancer applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of MHPH, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl (R)-hexahydropyridazine-3-carboxylate | 2509056-96-4 | Antimicrobial | Enantiomeric variant with different activity profile |

| Methyl (S)-hexahydropyridazine-3-carboxylate | 380223-17-6 | Anticancer | Similar structure but distinct stereochemistry |

| Pyrrolidine derivatives | Varies | Various | Different ring size affecting chemical properties |

The comparative analysis reveals that while similar compounds exhibit biological activity, MHPH's specific structure contributes to its unique interactions within biological systems .

Properties

Molecular Formula |

C6H13ClN2O2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

methyl diazinane-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H |

InChI Key |

SKHQENDPKXVMIR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCNN1.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.